molecular formula C16H19ClN2O3 B11613828 2-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide

2-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide

Cat. No.: B11613828
M. Wt: 322.78 g/mol
InChI Key: LOTHFRPGBMKGEB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[45]dec-1-en-1-ium-1-olate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with a suitable diketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the spiro compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and heterocycles.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, which are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorophenyl group allows it to bind to hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate can be compared with other similar spiro compounds, such as:

    2-amino-8-thia-1,5-diazaspiro[4.5]dec-1-en-5-ium chloride: This compound has a similar spiro structure but contains a sulfur atom and an amino group, which may confer different chemical and biological properties.

    4-chlorophenylhydrazine derivatives: These compounds share the chlorophenyl group and may exhibit similar reactivity and applications.

    Spirooxindoles: These compounds have a spiro structure with an oxindole moiety, which is known for its biological activities.

The uniqueness of 2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one

InChI

InChI=1S/C16H19ClN2O3/c1-15(2)14(11-6-8-12(17)9-7-11)18(21)16(19(15)22)10-4-3-5-13(16)20/h6-9,22H,3-5,10H2,1-2H3

InChI Key

LOTHFRPGBMKGEB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2(N1O)CCCCC2=O)[O-])C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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